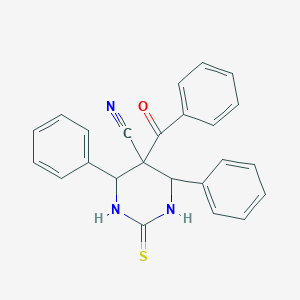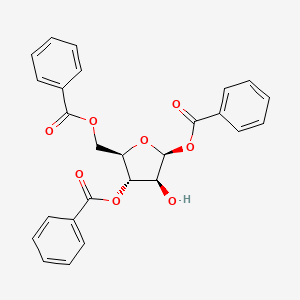
Bis(2-(2-isopropyloxazolidin-3-yl)ethyl) adipate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(2-(2-isopropyloxazolidin-3-yl)ethyl) adipate is a chemical compound with the molecular formula C22H40N2O6. It is known for its unique structure, which includes two oxazolidine rings and an adipate backbone. This compound is used in various scientific and industrial applications due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-(2-isopropyloxazolidin-3-yl)ethyl) adipate typically involves the reaction of 2-(2-isopropyloxazolidin-3-yl)ethanol with adipic acid. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the esterification process. The reaction mixture is heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and pH to maintain optimal conditions. The product is then purified using techniques like distillation or crystallization to achieve the desired purity.
化学反応の分析
Types of Reactions
Bis(2-(2-isopropyloxazolidin-3-yl)ethyl) adipate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the oxazolidine rings or the adipate backbone.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.
Substitution Reagents: Halogens and other electrophiles can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
Bis(2-(2-isopropyloxazolidin-3-yl)ethyl) adipate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is used in the production of polymers, coatings, and other materials due to its unique properties.
作用機序
The mechanism of action of Bis(2-(2-isopropyloxazolidin-3-yl)ethyl) adipate involves its interaction with specific molecular targets. The oxazolidine rings can interact with enzymes or receptors, modulating their activity. The adipate backbone provides structural stability and influences the compound’s overall reactivity.
類似化合物との比較
Similar Compounds
- Bis(2-(2-methyloxazolidin-3-yl)ethyl) adipate
- Bis(2-(2-ethyloxazolidin-3-yl)ethyl) adipate
- Bis(2-(2-propyloxazolidin-3-yl)ethyl) adipate
Uniqueness
Bis(2-(2-isopropyloxazolidin-3-yl)ethyl) adipate is unique due to the presence of isopropyl groups on the oxazolidine rings. This structural feature imparts distinct chemical and physical properties, making it suitable for specific applications where other similar compounds may not perform as effectively.
特性
CAS番号 |
27325-78-6 |
|---|---|
分子式 |
C22H40N2O6 |
分子量 |
428.6 g/mol |
IUPAC名 |
bis[2-(2-propan-2-yl-1,3-oxazolidin-3-yl)ethyl] hexanedioate |
InChI |
InChI=1S/C22H40N2O6/c1-17(2)21-23(11-15-29-21)9-13-27-19(25)7-5-6-8-20(26)28-14-10-24-12-16-30-22(24)18(3)4/h17-18,21-22H,5-16H2,1-4H3 |
InChIキー |
BIRCERFPGAAFFQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1N(CCO1)CCOC(=O)CCCCC(=O)OCCN2CCOC2C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6,9-Diamino-N-[2-(dimethylamino)ethyl]acridine-4-carboxamide](/img/structure/B12910238.png)

![1-[5,6-Bis(4-methylphenyl)-1,2,4-triazin-3-yl]pyrrolidin-3-ol](/img/structure/B12910251.png)




![tert-Butyl({(5S)-5-[(4-fluorophenoxy)methyl]oxolan-2-yl}oxy)dimethylsilane](/img/structure/B12910299.png)




